molecular formula C6H7ClN2O2 B8748106 2-(6-Chloropyrimidin-4-yloxy)ethanol

2-(6-Chloropyrimidin-4-yloxy)ethanol

Cat. No. B8748106
M. Wt: 174.58 g/mol
InChI Key: LOOJQJLUVMRPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyrimidin-4-yloxy)ethanol is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloropyrimidin-4-yloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloropyrimidin-4-yloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(6-Chloropyrimidin-4-yloxy)ethanol

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

2-(6-chloropyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H7ClN2O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2

InChI Key

LOOJQJLUVMRPHE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1Cl)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4,6-dichloropyrimidine (5.0 g), ethylene glycol (100 ml) and tetrahydrofuran (100 ml)is added sodium hydride (60% dispersion-type, 1.34 g) under ice-cooling. The mixture is stirred at the same temperature for two hours, and evaporated to remove the solvent. The residue is extracted with ethyl acetate, and the ethyl acetate extract is dried, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (solvent; chloroform/ethyl acetate=5:1~2:1) to give 2-(6-chloropyrimidin-4-yloxy)ethanol (5.67 g) as an oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two

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